CID 78062256
Description
CID 78062256 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. Based on and , this compound may have been characterized using techniques such as mass spectrometry (MS) and gas chromatography (GC-MS), with collision-induced dissociation (CID) voltage parameters applied to analyze its fragmentation patterns .
Properties
Molecular Formula |
GeMo3 |
|---|---|
Molecular Weight |
360.5 g/mol |
InChI |
InChI=1S/Ge.3Mo |
InChI Key |
TWFDLKSYMQCRIT-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Preparation Methods
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of CID 78062256.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur efficiently.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
CID 78062256 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
CID 78062256 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used to investigate specific biochemical mechanisms.
Medicine: This compound has potential applications in medicine, particularly in drug discovery and development. Researchers explore its pharmacological properties and potential therapeutic uses.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of CID 78062256 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062256, comparisons are drawn with structurally or functionally related compounds from the evidence. Key criteria include molecular descriptors, analytical data, and biological effects.
Structural and Physicochemical Properties
provides a detailed template for comparing physicochemical properties. While this compound’s exact data are unavailable, analogs like Colchicine (CID 6167) and Tubocuraine (CID 6000) highlight critical parameters:


Structural differences influence bioavailability and target interactions. For instance, Colchicine’s tropolone ring enables microtubule disruption, while Tubocuraine’s quaternary ammonium groups mediate neuromuscular blockade .
Analytical and Spectroscopic Data
and emphasize CID voltage and charge state correlations in mass spectrometry. For example, oligonucleotide analogs in show that higher CID voltages increase fragmentation of charged states, a principle applicable to this compound’s analysis . Similarly, highlights LC-ESI-MS techniques for differentiating isomers like ginsenosides, suggesting this compound could be distinguished from analogs via fragmentation patterns or collision energy thresholds .
Data Tables for Comparative Analysis
Table 1: Mass Spectrometry Parameters for this compound and Analogs
Table 2: Toxicity and Bioactivity Comparison
Research Implications and Limitations
The absence of explicit data for this compound underscores the need for further experimental validation. Standardized protocols from and , such as high-resolution MS or NMR, could elucidate its structure-activity relationships . Additionally, ’s synthetic pathways for CAS 20358-06-9 provide a model for proposing this compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

